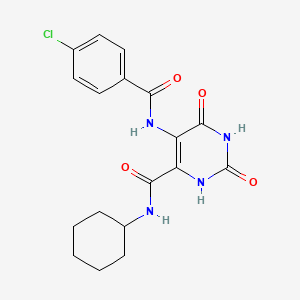
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclohexyl group, and a tetrahydro-pyrimidinecarboxamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the tetrahydro-pyrimidinecarboxamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as an additive in polymer production to enhance material properties.
Mecanismo De Acción
The mechanism of action of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-((4-chlorobenzoyl)amino)benzoate: Similar in structure but with different functional groups.
4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
2-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide: A closely related compound with slight structural variations
Uniqueness
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
82241-29-0 |
|---|---|
Fórmula molecular |
C18H19ClN4O4 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
5-[(4-chlorobenzoyl)amino]-N-cyclohexyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19ClN4O4/c19-11-8-6-10(7-9-11)15(24)21-13-14(22-18(27)23-17(13)26)16(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,20,25)(H,21,24)(H2,22,23,26,27) |
Clave InChI |
FEWQWUFOYTYZAO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(C(=O)NC(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


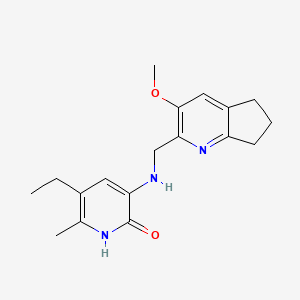
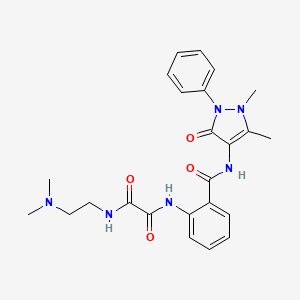
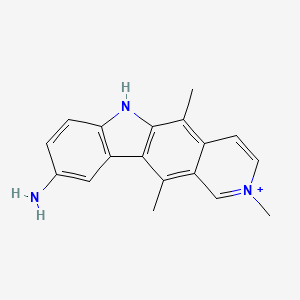

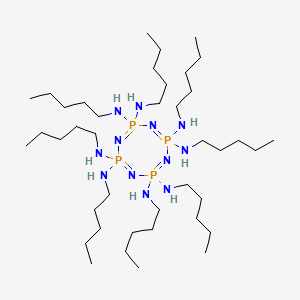

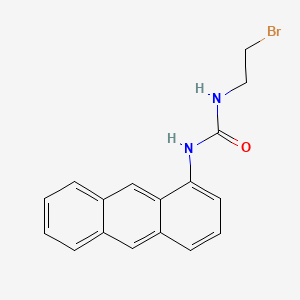
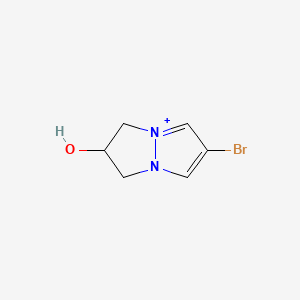


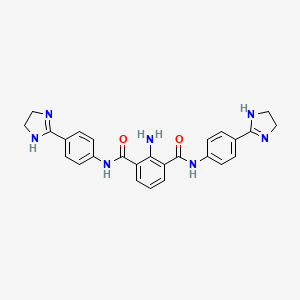

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

